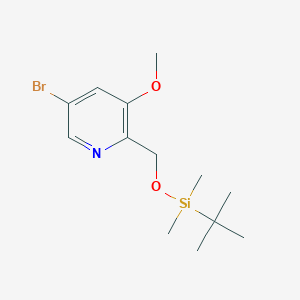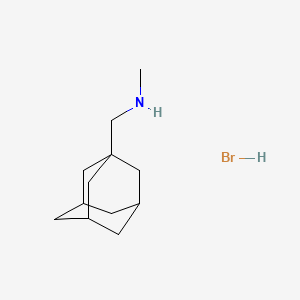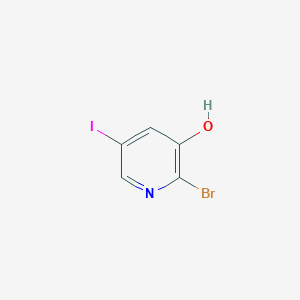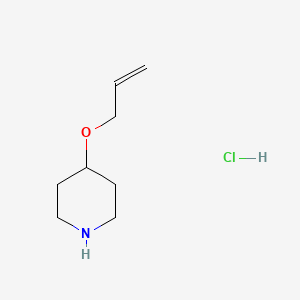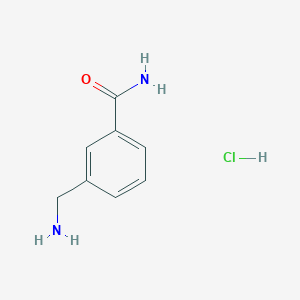
3-(Aminomethyl)benzamide hydrochloride
Vue d'ensemble
Description
3-(Aminomethyl)benzamide hydrochloride is a compound with the CAS Number: 903556-10-5 . It has a molecular weight of 186.64 and a linear formula of C8H11CLN2O . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)benzamide hydrochloride is represented by the linear formula C8H11CLN2O . The molecular weight is 186.64 .Chemical Reactions Analysis
The synthesis of benzamides involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
3-(Aminomethyl)benzamide hydrochloride has a molecular weight of 186.64 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Inhibitors of Poly(ADP-Ribose) Synthesis
Studies have shown that 3-(aminomethyl)benzamide and related benzamide derivatives are potent inhibitors of poly(ADP-ribose) synthetase. These compounds have been used to investigate the functions of poly(ADP-ribose), a biopolymer involved in various cellular processes including DNA repair, cell viability, and metabolism. However, the challenge lies in finding doses that inhibit the synthetase without producing additional metabolic effects (Milam & Cleaver, 1984).
Anti-Microbial and Anti-Cancer Activities
Benzamide derivatives have been extensively studied for their medicinal properties, including anti-microbial, anti-malarial, anti-cancer, anti-HIV, anti-viral, anti-amoebic, and anti-psychotic activities. Benzamide is a key intermediate in the synthesis of various medicinal compounds, and its derivatives have shown significant activity against a range of bacterial and fungal pathogens. This makes it a promising candidate for further drug development (Ammaji et al., 2019).
Poly(ADP-Ribose) Polymerase (PARP) Inhibition
3-Aminobenzamide, a closely related compound, has demonstrated efficacy as a PARP inhibitor in experimental models. PARP inhibitors like 3-aminobenzamide have been shown to have therapeutic potential in treating conditions related to DNA damage, such as caustic esophageal burns and renal ischemia/reperfusion injury by modulating oxidative and nitrosative stress (Guven et al., 2008); (Oztaş et al., 2009).
Novel Synthetic Pathways
Research into 3-(aminomethyl)benzamide hydrochloride and similar compounds has led to the development of new synthetic pathways for creating benzamide derivatives. These pathways have applications in synthesizing valuable benzamide or aminoaniline derivatives, which are important in pharmaceutical chemistry (Grohmann, Wang, & Glorius, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(aminomethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJWSTKNVRDIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)benzamide hydrochloride | |
CAS RN |
903556-10-5 | |
| Record name | 3-(aminomethyl)benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




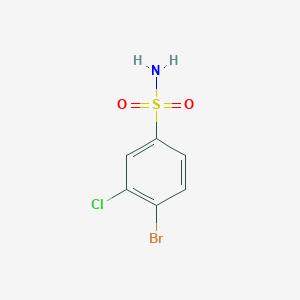
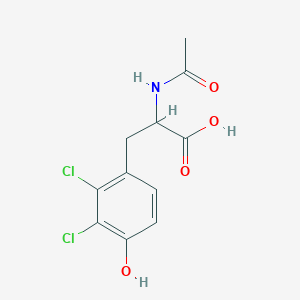

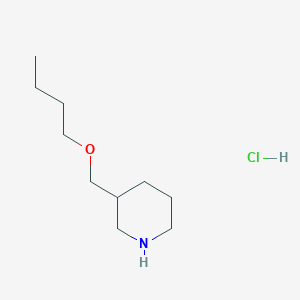
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)
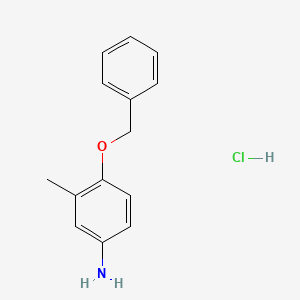
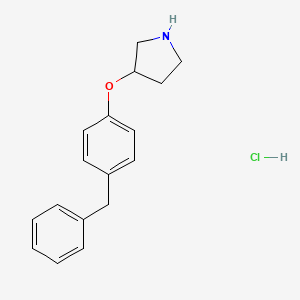
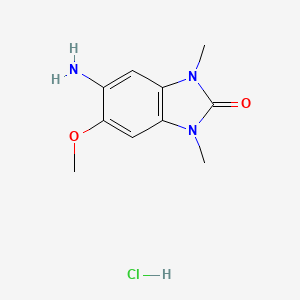
![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)
